An In-Depth Technical Guide to 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde (CAS No. 861932-08-3)
An In-Depth Technical Guide to 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde (CAS No. 861932-08-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde, a key building block in contemporary medicinal chemistry. The document details its chemical identity, physicochemical properties, a validated synthesis protocol via Ullmann condensation, and its significant applications in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors. This guide is intended to serve as a critical resource for researchers engaged in drug discovery and process development, offering actionable insights and detailed experimental procedures.
Introduction: A Versatile Heterocyclic Building Block
3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde, registered under CAS number 861932-08-3, is a substituted aromatic aldehyde that has emerged as a valuable intermediate in the synthesis of complex bioactive molecules.[1][2] Its structure, featuring a reactive aldehyde group, a strategically positioned bromine atom, and an imidazole moiety, offers multiple points for chemical modification, making it an attractive starting material for combinatorial chemistry and targeted drug design. The imidazole ring, in particular, is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.
The strategic placement of the bromine atom and the imidazole group on the benzaldehyde scaffold allows for diverse synthetic transformations. The aldehyde can be readily converted into a variety of functional groups, while the bromine atom is amenable to cross-coupling reactions, enabling the introduction of additional molecular complexity. This versatility has positioned 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde as a sought-after precursor in the synthesis of novel kinase inhibitors and other targeted therapies.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its effective and safe handling in a laboratory setting. The key data for 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde are summarized below.
| Property | Value | Source |
| CAS Number | 861932-08-3 | [1][2] |
| Molecular Formula | C₁₀H₇BrN₂O | [1][2] |
| Molecular Weight | 251.08 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Boiling Point | 400.7°C at 760 mmHg | [2] |
| Storage Temperature | 2-8°C, under nitrogen | [1] |
| Purity | ≥98% | [1] |
| InChI Key | MWRSHCXIXJNGGF-UHFFFAOYSA-N | [1] |
Safety Information:
3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde is classified with the following hazard statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.[1]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Synthesis Protocol: Ullmann Condensation
The logical workflow for the synthesis is depicted in the following diagram:
Caption: Synthetic workflow for 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde.
Step-by-Step Methodology
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-4-fluorobenzaldehyde (1.0 eq), imidazole (1.5 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
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Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).
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Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.
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Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Reaction Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).
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Washing: Combine the organic layers and wash successively with water and brine to remove residual DMF and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde.
Rationale Behind Experimental Choices
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Catalyst: Copper(I) iodide is a commonly used and effective catalyst for Ullmann-type C-N bond formation.
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Base: Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the imidazole, facilitating its nucleophilic attack on the aryl halide.
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Solvent: DMF is a polar aprotic solvent that effectively solubilizes the reactants and facilitates the reaction at elevated temperatures.
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Temperature: The reaction typically requires elevated temperatures to overcome the activation energy for the C-N bond formation.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The unique structural features of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde make it a highly valuable building block in the synthesis of kinase inhibitors. Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
The imidazole moiety can act as a hinge-binding motif, a common feature in many kinase inhibitors that anchors the small molecule to the ATP-binding site of the kinase. The benzaldehyde functionality serves as a versatile handle for introducing various substituents that can interact with other regions of the kinase, thereby enhancing potency and selectivity. The bromine atom allows for further diversification of the molecular scaffold through cross-coupling reactions, enabling the exploration of a wider chemical space.
While specific examples of marketed drugs derived directly from this starting material are not yet prevalent, its use as an intermediate in the synthesis of potent kinase inhibitors is documented in the patent literature, highlighting its importance in ongoing drug discovery efforts.
Analytical Characterization
The identity and purity of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde are confirmed using standard analytical techniques. While a publicly available, experimentally determined NMR spectrum for this specific compound is not readily found, the expected spectral data can be predicted based on its structure and comparison with similar compounds.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (multiple signals in the range of 7.0-8.5 ppm), an aldehyde proton (singlet around 9.5-10.5 ppm), and imidazole protons (three distinct signals in the aromatic region). |
| ¹³C NMR | Aromatic carbons (multiple signals between 110-150 ppm), an aldehyde carbon (around 190 ppm), and imidazole carbons. |
| Mass Spec. | [M+H]⁺ at m/z 251.98 (calculated for C₁₀H₈BrN₂O⁺). |
Conclusion
3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde is a strategically designed chemical intermediate with significant potential in the field of medicinal chemistry. Its versatile structure, combined with a reliable synthetic route, makes it an attractive starting material for the development of novel therapeutics. This technical guide provides a comprehensive resource for researchers, offering essential data and a practical synthesis protocol to facilitate its use in the laboratory. As the quest for more effective and selective kinase inhibitors continues, the importance of such well-functionalized building blocks is expected to grow.
References
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PrepChem. Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. Available at: [Link]
